N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
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Description
Synthesis Analysis
Acetamide derivatives are typically synthesized through various organic synthesis methods, including the reaction of amine compounds with acyl chlorides or anhydrides. The synthesis can also involve specific condensation reactions in the presence of catalysts and under controlled conditions. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized in good yield by reacting specific organic acids and amines in dry conditions, which could be analogous to the synthesis pathway of the compound (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be elucidated using spectroscopic techniques such as NMR, LC-MS, and crystallography. For example, the crystal structure of related compounds has been determined and shows specific spatial arrangements and bonding patterns, which are crucial for their biological activity (Lee et al., 2009).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structural elements similar to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide have been synthesized and evaluated for their antimicrobial properties. For example, novel sulphonamide derivatives demonstrated good antimicrobial activity against various strains, showcasing the potential for similar compounds to be developed as antimicrobial agents (Fahim & Ismael, 2019).
Antitumor Activities
Another avenue of research involves evaluating similar compounds for their antitumor properties. Compounds like N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have shown potent antiproliferative activity against cancer cell lines, such as HeLa and A549, indicating the potential of structurally related compounds in cancer therapy (Wu et al., 2017).
Molecular Docking and Drug Design
The synthesis and analysis of compounds with potential anticancer activity, including molecular docking studies, suggest that structurally similar compounds could be utilized in drug design and development. For instance, molecular docking analysis of synthesized compounds targeting the VEGFr receptor confirms their potential as anticancer drugs (Sharma et al., 2018).
Pharmacological Activities
Research into compounds with functionalities akin to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide also extends into other pharmacological activities, such as anti-inflammatory and analgesic effects, showcasing the broad potential of such molecules in medicinal chemistry (Rajveer et al., 2010).
properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(13-15-7-4-12-24-15)19-10-11-21-18(23)9-8-16(20-21)14-5-2-1-3-6-14/h1-9,12H,10-11,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUVTIWJLXMEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide |
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